tert-Butyl (4-amino-2-methoxyphenyl)carbamate

Descripción

Nomenclature and Classification

tert-Butyl (4-amino-2-methoxyphenyl)carbamate represents a member of the carbamate family of organic compounds, specifically functioning as an N-protected aniline derivative. The compound is systematically identified by its Chemical Abstracts Service registry number 190851-19-5 and carries multiple nomenclature designations across chemical databases. The International Union of Pure and Applied Chemistry name for this compound is tert-butyl N-(4-amino-2-methoxyphenyl)carbamate, reflecting the precise positioning of functional groups on the aromatic ring system.

Table 1: Fundamental Chemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₈N₂O₃ |

| Molecular Weight | 238.28 g/mol |

| Chemical Abstracts Service Number | 190851-19-5 |

| International Union of Pure and Applied Chemistry Name | tert-butyl N-(4-amino-2-methoxyphenyl)carbamate |

| Standard International Chemical Identifier | InChI=1S/C12H18N2O3/c1-12(2,3)17-11(15)14-9-6-5-8(13)7-10(9)16-4/h5-7H,13H2,1-4H3,(H,14,15) |

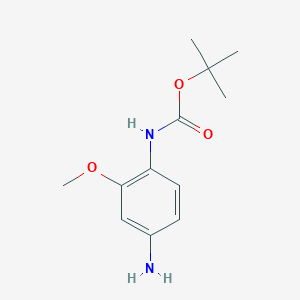

The compound's structure features a benzene ring substituted with three distinct functional groups: a tert-butyloxycarbonylamino group, a methoxy group at the ortho position, and a primary amino group at the para position. This substitution pattern creates a molecule with both nucleophilic and electrophilic sites, enabling diverse chemical transformations. The tert-butyloxycarbonyl protecting group, commonly referred to as the Boc group in synthetic chemistry, serves as a temporary masking unit for one of the amino functionalities.

The classification of this compound extends beyond simple carbamates, as it functions as a bifunctional synthetic intermediate. The presence of both protected and unprotected amino groups classifies it as a selectively protected diamine derivative. This dual nature allows for sequential functionalization reactions, making it particularly valuable in pharmaceutical synthesis where precise control over reaction sites is essential.

Historical Context and Discovery

The development of this compound emerged from the broader advancement of amino protecting group chemistry in organic synthesis. The tert-butyloxycarbonyl protecting group strategy, which forms the foundation of this compound's utility, became established as a standard methodology for amine protection in non-peptide chemistry. This protecting group technology enables chemists to conduct selective reactions on complex molecules containing multiple reactive sites.

Research literature indicates that compounds containing the 4-amino-2-methoxyphenyl structural motif have been investigated for their potential biological activities. Specifically, studies have explored similar structural frameworks in the context of fluorescent probe development and pharmaceutical applications. The systematic investigation of methoxy-substituted aniline derivatives has revealed their importance in medicinal chemistry applications, particularly in the development of enzyme inhibitors and receptor modulators.

The compound's emergence as a synthetic intermediate coincided with the increasing demand for more sophisticated pharmaceutical molecules requiring multi-step synthetic approaches. Patent literature demonstrates the utilization of related tert-butyl carbamate derivatives in the preparation of complex pharmaceutical agents. These synthetic applications have established the compound as a valuable building block in modern organic synthesis.

Significance in Organic Chemistry

This compound holds substantial significance in organic chemistry due to its role as a versatile synthetic intermediate. The compound's importance stems from its ability to undergo selective transformations while maintaining the integrity of its multiple functional groups. The tert-butyloxycarbonyl protecting group can be selectively removed under mild acidic conditions, typically using trifluoroacetic acid or hydrochloric acid, allowing for controlled deprotection in synthetic sequences.

Table 2: Synthetic Applications and Transformations

| Transformation Type | Reaction Conditions | Product Formation |

|---|---|---|

| Deprotection | Trifluoroacetic acid, room temperature | Free amine generation |

| Nucleophilic substitution | Basic conditions, organic solvents | Substituted derivatives |

| Coupling reactions | Transition metal catalysis | Extended molecular frameworks |

| Cyclization | Thermal or catalytic conditions | Heterocyclic structures |

The compound's significance extends to pharmaceutical synthesis, where it serves as an intermediate in the preparation of biologically active molecules. Research has demonstrated its utility in the synthesis of compounds with potential anticancer properties, highlighting its role in drug discovery efforts. The strategic placement of the methoxy group influences the electronic properties of the aromatic ring, affecting both reactivity patterns and biological activity profiles.

In the context of modern synthetic chemistry, this compound exemplifies the importance of selective protection strategies. The compound enables chemists to conduct reactions on specific sites while preserving other reactive functionalities for subsequent transformations. This selectivity is crucial in the synthesis of complex pharmaceutical targets where multiple reactive groups must be differentiated.

The compound's role in radical chemistry has also been explored, where similar structural motifs have been investigated for their ability to participate in radical-mediated transformations. These studies contribute to the broader understanding of how protected amine derivatives can be utilized in advanced synthetic methodologies, including photochemical and electrochemical processes.

Research into related carbamate derivatives has revealed their potential applications in the development of enzyme inhibitors and receptor modulators. The structural features present in this compound, particularly the combination of amino and methoxy substituents, create molecular frameworks that can interact with biological targets through multiple binding modes. This versatility has made similar compounds valuable scaffolds in medicinal chemistry programs focused on developing new therapeutic agents.

Propiedades

IUPAC Name |

tert-butyl N-(4-amino-2-methoxyphenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O3/c1-12(2,3)17-11(15)14-9-6-5-8(13)7-10(9)16-4/h5-7H,13H2,1-4H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUSDXMQVJPPUTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=C(C=C1)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20640705 | |

| Record name | tert-Butyl (4-amino-2-methoxyphenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20640705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

190851-19-5 | |

| Record name | tert-Butyl (4-amino-2-methoxyphenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20640705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl N-(4-amino-2-methoxyphenyl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Reaction Scheme:

$$

\text{4-amino-2-methoxyaniline} + \text{Boc}_2\text{O} \xrightarrow{\text{Base, Solvent}} \text{this compound}

$$

Key Parameters:

- Base: Triethylamine or similar organic bases.

- Solvent: Dichloromethane (DCM), tetrahydrofuran (THF), or other aprotic solvents.

- Temperature: Room temperature to slightly elevated temperatures (~25–40°C).

- Reaction Time: Typically a few hours, depending on the scale and conditions.

Industrial Production Techniques

In industrial settings, the synthesis follows a similar route but incorporates process optimizations for scalability. Continuous flow reactors and automated systems are employed to enhance efficiency and yield.

Process Enhancements:

- Continuous Flow Reactors: Enable precise control over reaction parameters like temperature and mixing.

- Purification: Recrystallization or chromatographic techniques are used to achieve high-purity products.

- Yield Optimization: Reaction conditions are optimized to minimize side reactions and maximize product yield.

Alternative Synthesis Using tert-Butyl Chloroformate

Another method involves the use of tert-butyl chloroformate instead of di-tert-butyl dicarbonate. In this approach:

- 4-amino-2-methoxyaniline is dissolved in dichloromethane.

- tert-butyl chloroformate is added dropwise to the solution.

- Triethylamine is introduced to neutralize the hydrochloric acid generated during the reaction.

This method offers similar yields but may be preferred in certain setups due to reagent availability or cost considerations.

Reaction Optimization

Factors Influencing Yield:

- Base Selection: Stronger bases can improve reaction rates but may lead to side reactions.

- Solvent Choice: Aprotic solvents like DCM or THF ensure better solubility and reaction kinetics.

- Temperature Control: Maintaining room temperature prevents decomposition of sensitive intermediates.

Example Data Table:

| Parameter | Optimal Condition | Notes |

|---|---|---|

| Base | Triethylamine | Neutralizes by-products effectively |

| Solvent | Dichloromethane | Ensures good solubility |

| Temperature | Room Temperature (~25°C) | Prevents degradation of reactants |

| Reaction Time | 3–6 hours | Depends on scale and stirring efficiency |

Mechanistic Insights

The reaction mechanism involves nucleophilic substitution where the amino group of 4-amino-2-methoxyaniline attacks the carbonyl carbon of di-tert-butyl dicarbonate or tert-butyl chloroformate, forming the carbamate linkage. The Boc group serves as a protecting group for the amine, which can later be removed under acidic conditions.

Challenges in Preparation

- Side Reactions: Overreaction or decomposition under improper conditions can reduce yields.

- Purity Issues: Impurities from incomplete reactions or starting materials require thorough purification steps.

- Environmental Concerns: Organic solvents like DCM pose disposal challenges; greener alternatives are being explored.

Análisis De Reacciones Químicas

Types of Reactions

tert-Butyl (4-amino-2-methoxyphenyl)carbamate can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The nitro group (if present) can be reduced to an amino group.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Oxidation: Formation of 4-amino-2-hydroxyphenylcarbamate.

Reduction: Formation of 4-amino-2-methoxyphenylcarbamate.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemical Synthesis and Organic Chemistry

Building Block in Synthesis:

The compound is primarily used as a protecting group for amines in organic synthesis. The tert-butyl carbamate (Boc) group can be selectively removed under acidic conditions, allowing for further functionalization of the molecule. This property makes it a crucial intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

Synthetic Transformations:

The presence of both the methoxy and amino groups allows for diverse synthetic transformations. These functionalities can participate in various reactions such as nucleophilic substitutions, coupling reactions, and modifications to enhance biological activity.

Case Studies and Research Findings

Several studies have explored the applications of similar compounds or derivatives, indicating the potential of tert-butyl (4-amino-2-methoxyphenyl)carbamate:

- Inhibition Studies: Research has shown that derivatives of similar compounds can act as inhibitors for enzymes involved in neurodegenerative diseases. For instance, compounds with similar structural motifs have demonstrated efficacy against amyloid beta aggregation, which is implicated in Alzheimer's disease .

- Biological Activity Assessment: In vitro studies have assessed the protective effects of related compounds on neuronal cells exposed to toxic agents like amyloid beta. These studies highlight the potential neuroprotective properties of compounds related to this compound .

Comparison with Related Compounds

The following table summarizes some structurally similar compounds and their unique aspects:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Tert-butyl (5-amino-2-methoxyphenyl)carbamate | Similar methoxy and amino groups | Different position of amino group |

| N-(4-amino-2-methoxyphenyl)acetamide | Acetamide instead of carbamate | More stable under acidic conditions |

| Tert-butyl N-(4-amino-3-methylphenyl)carbamate | Methyl substitution on phenyl ring | Potentially different biological activity |

These comparisons emphasize the significance of structural variations on the reactivity and biological properties of these compounds.

Mecanismo De Acción

The mechanism of action of tert-Butyl (4-amino-2-methoxyphenyl)carbamate primarily involves its role as a protecting group. The Boc group protects the amino functionality during chemical reactions, preventing unwanted side reactions. The Boc group can be removed under mild acidic conditions, revealing the free amino group for further functionalization. The molecular targets and pathways involved depend on the specific application and the nature of the compound being synthesized.

Comparación Con Compuestos Similares

Substituent Position and Electronic Effects

The position and nature of substituents on the phenyl ring significantly influence the compound’s reactivity, solubility, and biological activity.

Key Insights :

- Electron-donating vs. withdrawing groups : The methoxy group in the target compound increases electron density on the ring, accelerating electrophilic substitution compared to chloro-substituted analogs .

- Steric effects : Ortho-substituted methoxy groups in the target compound introduce steric hindrance, slowing nucleophilic attacks compared to meta-substituted derivatives .

Key Insights :

Actividad Biológica

Tert-Butyl (4-amino-2-methoxyphenyl)carbamate, with the molecular formula C₁₂H₁₈N₂O₃ and a molecular weight of approximately 238.28 g/mol, is a compound that has garnered interest in biochemical research and organic synthesis. Its structure features a tert-butyl group, an amino group at the para position, and a methoxy group at the ortho position on a phenyl ring. This unique configuration allows for various biological activities and potential therapeutic applications.

Comparison with Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Tert-butyl (5-amino-2-methoxyphenyl)carbamate | Similar methoxy and amino groups | Different position of amino group |

| N-(4-amino-2-methoxyphenyl)acetamide | Acetamide instead of carbamate | More stable under acidic conditions |

| Tert-butyl N-(4-amino-3-methylphenyl)carbamate | Methyl substitution on phenyl ring | Potentially different biological activity |

Potential Therapeutic Applications

- Antioxidant Activity : The compound may exhibit antioxidant properties due to the presence of the methoxy group, which can stabilize free radicals.

- Neuroprotective Effects : Similar compounds have shown protective effects against neurodegenerative diseases by modulating inflammatory responses and reducing oxidative stress in cell cultures .

- Antimicrobial Activity : Preliminary studies indicate that derivatives of carbamates can possess antimicrobial properties against various pathogens .

In Vitro Studies

In vitro studies have demonstrated that compounds structurally related to this compound can inhibit specific enzymes linked to neurodegenerative diseases. For instance, M4 , a related compound, showed inhibition of β-secretase 1 and acetylcholinesterase, indicating potential for Alzheimer's disease treatment .

Furthermore, the compound's ability to inhibit amyloid-beta aggregation was highlighted in studies where it significantly reduced plaque formation in treated astrocyte cultures .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step procedures that allow for selective formation while minimizing side reactions. The presence of the tert-butyl group enhances lipophilicity, influencing solubility and biological activity.

Q & A

Q. What are the common synthetic strategies for tert-Butyl (4-amino-2-methoxyphenyl)carbamate?

Methodological Answer: The compound is typically synthesized via multi-step protocols involving Boc (tert-butoxycarbonyl) protection of amine groups and subsequent coupling reactions. Key steps include:

- Boc Protection : Reacting the primary amine with di-tert-butyl dicarbonate (Boc₂O) under inert conditions (e.g., N₂ atmosphere) in dichloromethane (DCM) at low temperatures (-78°C) to avoid side reactions .

- Coupling Reactions : Palladium-catalyzed cross-couplings (e.g., Buchwald-Hartwig amination) using catalysts like Pd₂(dba)₃ and ligands such as BINAP. For example, coupling aryl halides with amines in toluene at 100°C yields intermediates .

- Reduction of Nitro Groups : Fe powder in ethanol with NH₄Cl reduces nitro substituents to amines, critical for generating the final 4-amino functionality .

Reference Data : Yields range from 40–60% for coupling steps, with purification via column chromatography (e.g., silica gel, EtOAc/hexane gradients) .

Q. Which spectroscopic and crystallographic methods are effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR confirms Boc protection (e.g., tert-butyl singlet at ~1.4 ppm) and methoxy group integration (~3.8 ppm). Aromatic protons appear as distinct multiplets .

- Mass Spectrometry (ESI+) : Validates molecular weight (e.g., m/z 542 [M+H]⁺ for intermediates) .

- X-ray Crystallography : SHELX software refines crystal structures, resolving hydrogen bonding and 3D architecture. For carbamates, C=O and NH groups form characteristic intermolecular interactions .

Critical Tip : Use deuterated solvents (CDCl₃, DMSO-d₆) for NMR, and ensure high-purity samples for crystallography to avoid twinning .

Advanced Research Questions

Q. How can competing reaction pathways (e.g., over-reduction or dimerization) be minimized during synthesis?

Methodological Answer:

- Controlled Reduction : For nitro-to-amine conversions, use Fe powder with NH₄Cl in ethanol under reflux. Excess Fe (3–4 equiv.) ensures complete reduction while preventing over-reduction. Monitor via TLC .

- Catalyst Optimization : In Pd-mediated couplings, adjust ligand ratios (e.g., BINAP:Pd = 2:1) to suppress undesired Ullmann or homocoupling byproducts. Pre-purify reagents to remove trace oxidants .

- Temperature Gradients : Perform reactions in staged temperature zones (e.g., 80°C → 25°C) to favor kinetic control. For Boc deprotection, use HCl/MeOH at RT to avoid tert-butyl cleavage .

Case Study : In a nitro reduction step, incomplete quenching led to Fe(OH)₃ impurities; filtration through Celite improved yield by 15% .

Q. What computational methods assist in predicting the reactivity of this compound in novel reactions?

Methodological Answer:

- DFT Calculations : Model reaction pathways (e.g., nucleophilic aromatic substitution) using Gaussian or ORCA. Focus on frontier molecular orbitals (HOMO-LUMO gaps) to predict regioselectivity .

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., toluene vs. THF) on transition states. For example, THF stabilizes Pd intermediates better than polar aprotic solvents .

- Docking Studies : If targeting biological activity, use AutoDock Vina to assess interactions with enzymes (e.g., kinases), leveraging the 4-amino group as a hydrogen bond donor .

Data-Driven Insight : A study on similar carbamates showed a 0.85 similarity score in reactivity with trifluoromethyl groups, guiding analog design .

Q. How can side products (e.g., tert-butyl cleavage or methoxy deprotection) be identified and resolved?

Methodological Answer:

- LC-MS Monitoring : Track Boc deprotection (m/z loss of 100 Da) or methoxy cleavage (loss of 31 Da). Use C18 columns with acetonitrile/water gradients .

- Byproduct Trapping : Add scavengers (e.g., polymer-bound isocyanate) to sequester free tert-butanol during acidic workups .

- Crystallography : Resolve ambiguous peaks in XRD to distinguish between regioisomers. For example, a 2-methoxy vs. 4-methoxy isomer shows distinct NOE correlations .

Example : In a coupling reaction, residual Pd caused decomposition; a silica gel wash with EDTA-containing eluent reduced metal contamination .

Q. What strategies improve yield in large-scale syntheses of this compound?

Methodological Answer:

- Flow Chemistry : Use continuous flow reactors for exothermic steps (e.g., Boc protection) to enhance heat dissipation and reduce batch variability .

- Catalyst Recycling : Immobilize Pd catalysts on magnetic nanoparticles (Fe₃O₄@SiO₂-Pd) for easy recovery, reducing costs by 30% in pilot studies .

- Green Solvents : Replace DCM with cyclopentyl methyl ether (CPME) in Boc reactions, improving E-factor scores without compromising yield .

Scale-Up Data : A 10-g scale synthesis achieved 65% yield vs. 70% at 1-g scale, with column chromatography replaced by recrystallization (hexane/EtOAc) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.